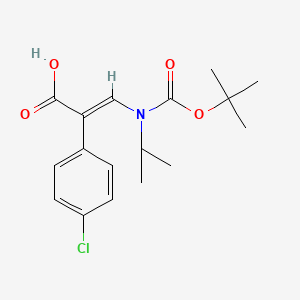
(E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylsäure
Übersicht
Beschreibung
(E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid is a synthetic organic compound characterized by its unique structural features. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butoxycarbonyl group and the 4-chlorophenyl moiety contributes to its distinct chemical properties.
Wissenschaftliche Forschungsanwendungen
(E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and polymers with desired mechanical and thermal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of tert-butyl carbamate with isopropylamine to form the tert-butoxycarbonyl (Boc)-protected amine.
Aldol Condensation: The Boc-protected amine is then subjected to an aldol condensation reaction with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ketone.
Dehydration: The β-hydroxy ketone undergoes dehydration to yield the desired (E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Wirkmechanismus
The mechanism of action of (E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may bind to active sites or allosteric sites, altering the enzyme’s activity. The pathways involved often include signal transduction cascades and metabolic pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-chlorophenyl)acrylic acid
- (E)-3-((tert-Butoxycarbonyl)(ethyl)amino)-2-(4-chlorophenyl)acrylic acid
- (E)-3-((tert-Butoxycarbonyl)(propyl)amino)-2-(4-chlorophenyl)acrylic acid
Uniqueness
(E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs with different alkyl groups.
Eigenschaften
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-11(2)19(16(22)23-17(3,4)5)10-14(15(20)21)12-6-8-13(18)9-7-12/h6-11H,1-5H3,(H,20,21)/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJNZDBWTJMHDD-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C=C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(/C=C(\C1=CC=C(C=C1)Cl)/C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1489004-27-4 | |
| Record name | (2E)-3-[(tert-butoxycarbonyl)(propan-2-yl)amino]-2-(4-chlorophenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


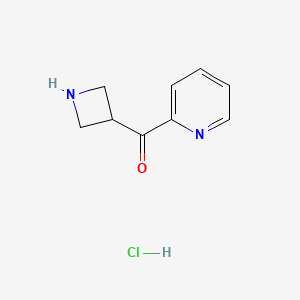


![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B1380503.png)
![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)

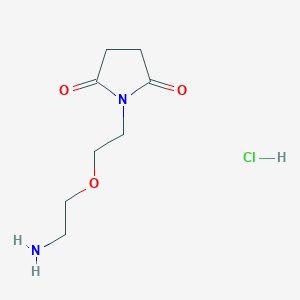
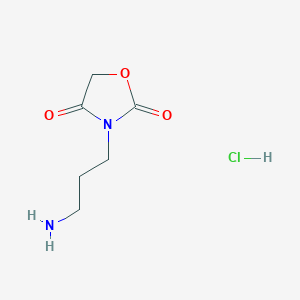
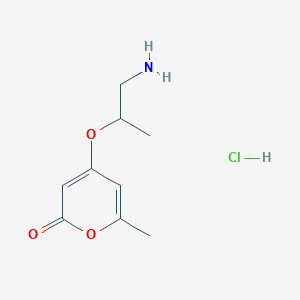

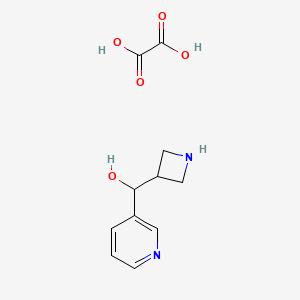
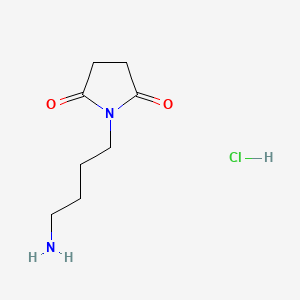
![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
